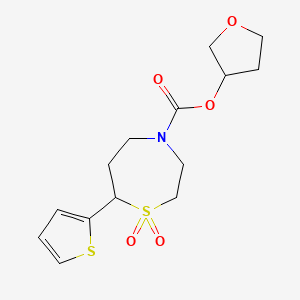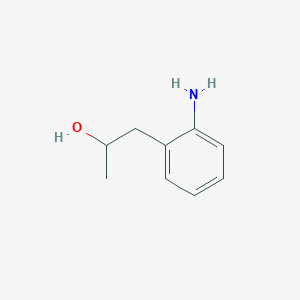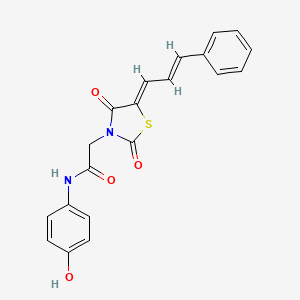
(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H11Cl2NO4 and its molecular weight is 316.13. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Implications and Toxicology Studies
The research on compounds structurally similar to (2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid, like 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that these chemicals are widely used in agricultural and urban activities for pest control. This widespread use has led to their direct or indirect introduction into natural environments. Studies have focused on the toxicology and mutagenicity of such compounds, revealing rapid advancements in understanding their specific characteristics and implications for environmental safety. The research has adopted innovative methods to quantitatively visualize and summarize the development in this field, uncovering trends like the focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones. This body of work provides a comprehensive overview of the global trends in the toxicology and mutagenicity of these substances, highlighting the concentrated collaborative efforts that have led to significant advancements in understanding their environmental and biological impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Sorption to Soil and Organic Matter
Research has also delved into the sorption behavior of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals. A comprehensive database of soil-water distribution coefficients was compiled to review the sorption experiments of these herbicides. The review suggests that the sorption of compounds like 2,4-D can be rationalized based on specific soil parameters such as pH, organic carbon content, and oxalate extractable iron, among others. It was concluded that soil organic matter and iron oxides are the most relevant sorbents for phenoxy herbicides. However, the review also pointed out the need for more data reporting on certain parameters to enhance the understanding of sorption behavior (Werner, Garratt, & Pigott, 2012).
Toxicity and Risk Assessment
Propiedades
IUPAC Name |
(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4/c1-5(2)10(13(19)20)16-11(17)6-3-8(14)9(15)4-7(6)12(16)18/h3-5,10H,1-2H3,(H,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPEDTYVHWUKV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate](/img/structure/B2423656.png)




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2423662.png)
![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)
![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)


![Methyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2423674.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)